molecular formula C19H23ClN2O3S B2442825 N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopentanecarboxamide CAS No. 1105216-80-5

N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopentanecarboxamide

Cat. No. B2442825
CAS RN: 1105216-80-5
M. Wt: 394.91
InChI Key: DWAYSPISFGKHEC-UHFFFAOYSA-N
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Description

N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C19H23ClN2O3S and its molecular weight is 394.91. The purity is usually 95%.
BenchChem offers high-quality N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopentanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopentanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Research Applications of Related Compounds

Heterocyclic Compound Synthesis

  • Research has focused on synthesizing novel heterocyclic compounds with potential anti-inflammatory and analgesic properties. For example, compounds with benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines structures derived from visnaginone and khellinone showed significant COX-2 inhibitory, analgesic, and anti-inflammatory activities (A. Abu‐Hashem et al., 2020).

Cystic Fibrosis Therapy

  • Bithiazole analogues have been designed, synthesized, and evaluated for their ability to correct defective cellular processing of the cystic fibrosis protein DeltaF508-CFTR. This research indicates the potential application of such compounds in developing therapies for cystic fibrosis (G. Yu et al., 2008).

Synthesis of Analogues with Systemic Exposure Improvement

  • The synthesis of analogues of rhein with improved systemic exposure in guinea pigs showcases the ongoing research into optimizing drug delivery and efficacy through structural modifications of known drugs (W. M. Owton et al., 1995).

Pharmacological Activity

  • The synthesis and pharmacological evaluation of thiazole, triazole, and Schiff base derivatives as antihypertensive α-blocking agents indicate the broad range of pharmacological applications explored for heterocyclic compounds. These compounds were found to exhibit good α-blocking activity and low toxicity, suggesting their potential in treating hypertension (B. F. Abdel-Wahab et al., 2008).

properties

IUPAC Name

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-(oxolan-2-ylmethyl)cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2O3S/c1-24-15-9-8-14(20)17-16(15)21-19(26-17)22(11-13-7-4-10-25-13)18(23)12-5-2-3-6-12/h8-9,12-13H,2-7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWAYSPISFGKHEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)Cl)SC(=N2)N(CC3CCCO3)C(=O)C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopentanecarboxamide

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